

# A Comparative Guide to DSP107 Combination Therapy in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 107 |           |
| Cat. No.:            | B12380408            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anticancer agent DSP107 in combination with immunotherapy against alternative therapeutic options for advanced solid tumors. The focus is on providing a comprehensive overview of the mechanism of action, experimental data from clinical trials, and detailed methodologies to support informed research and development decisions.

### **Introduction to DSP107**

DSP107 is a first-in-class bifunctional fusion protein designed to activate both the innate and adaptive immune systems. It simultaneously targets CD47, a "don't eat me" signal overexpressed on cancer cells, and 4-1BB, a costimulatory receptor on T cells. This dual-targeting mechanism is intended to promote the phagocytosis of tumor cells by macrophages and enhance the anti-tumor activity of T cells.

## Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

DSP107's mechanism of action is designed to overcome tumor immune evasion through a two-pronged approach:

• Blocking the CD47-SIRPα Axis: DSP107 binds to CD47 on tumor cells, preventing its interaction with SIRPα on macrophages. This blockade removes the inhibitory signal, leading







to macrophage-mediated phagocytosis of cancer cells.

 Conditional 4-1BB Agonism: By anchoring to CD47 on the tumor cell surface, DSP107's 4-1BB ligand component can then engage and activate 4-1BB receptors on tumor-infiltrating T cells. This conditional activation stimulates T cell proliferation and enhances their cytotoxic function against the tumor.

The combination with an immune checkpoint inhibitor like atezolizumab, which blocks the PD-1/PD-L1 pathway, is hypothesized to have a synergistic effect by further releasing the brakes on the adaptive immune response.









Click to download full resolution via product page



• To cite this document: BenchChem. [A Comparative Guide to DSP107 Combination Therapy in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380408#anticancer-agent-107-combination-therapy-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com